molecular formula C11H5Cl2N3OS B1240973 Isotianil CAS No. 224049-04-1

Isotianil

Cat. No.: B1240973
CAS No.: 224049-04-1
M. Wt: 298.1 g/mol
InChI Key: WLPCAERCXQSYLQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Isotianil plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to stimulate the production of defense-related proteins in plants, thereby enhancing their resistance to pathogens . The compound interacts with enzymes involved in the biosynthesis of phytoalexins, which are antimicrobial substances produced by plants in response to pathogen attack. These interactions are essential for the activation of the plant’s immune response, making this compound an effective agent in disease management.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In plant cells, it enhances the expression of genes associated with defense mechanisms, leading to increased production of protective compounds . This compound influences cell signaling pathways by activating specific receptors that trigger a cascade of events resulting in the synthesis of defense-related proteins. Additionally, this compound affects cellular metabolism by modulating the activity of enzymes involved in the production of secondary metabolites, which play a vital role in plant defense.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to receptors on the surface of plant cells, initiating a signaling cascade that leads to the activation of defense-related genes . This binding interaction results in the inhibition of certain enzymes that are crucial for the growth and proliferation of pathogens. By inhibiting these enzymes, this compound effectively prevents the spread of infections and enhances the plant’s resistance to diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its efficacy in stimulating plant defense mechanisms . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its effectiveness. Long-term studies have shown that this compound continues to enhance plant resistance to pathogens, although its potency may decrease over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to stimulate the immune response without causing any adverse effects . At higher doses, this compound can exhibit toxic effects, leading to cellular damage and impaired function. Threshold effects have been observed, where a specific dosage range is required to achieve optimal results without causing toxicity. These findings highlight the importance of determining the appropriate dosage for effective and safe use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism . The compound is metabolized through a series of enzymatic reactions, leading to the formation of metabolites that contribute to its overall efficacy. These metabolic pathways influence the flux of metabolites within the plant, affecting the levels of defense-related compounds and enhancing the plant’s resistance to pathogens.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound to target sites where it exerts its effects. The localization and accumulation of this compound within plant tissues are crucial for its activity, as it needs to reach specific cellular compartments to activate defense mechanisms effectively.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the plant cells, where it interacts with target biomolecules . Targeting signals and post-translational modifications guide this compound to these locations, ensuring its proper function in stimulating plant defense responses. The precise localization of this compound within the cells is essential for its effectiveness in enhancing plant resistance to pathogens.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isotianil can be synthesized through several routes. One common method involves the reaction of N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide with thionyl chloride in N,N-dimethylformamide at 60°C . Another method starts from isatoic anhydride , which is treated with ammonia in the presence of N,N-dimethylformamide to give 2-aminobenzamide . This intermediate is then reacted with 3,4-dichloro-1,2-thiazole-5-carbonyl chloride to obtain N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide , which is subsequently treated with thionyl chloride to afford this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The process typically includes the hydrolysis of 3,4-dichloro-1,2-thiazole-5-carbonitrile to 3,4-dichloro-1,2-thiazole-5-carboxylic acid , followed by treatment with thionyl chloride to form 3,4-dichloro-1,2-thiazole-5-carbonyl chloride . This intermediate reacts with 2-aminobenzamide to produce N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide , which is then converted to this compound .

Chemical Reactions Analysis

Types of Reactions

Isotianil undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the thiazole ring can be substituted by other nucleophiles.

    Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acid derivatives.

Common Reagents and Conditions

    Thionyl Chloride: Used in the conversion of carboxylic acids to acyl chlorides.

    N,N-Dimethylformamide: A solvent used in various steps of the synthesis.

    Sodium Hydroxide: Used in the hydrolysis of nitriles to carboxylic acids.

Major Products

    N-(2-Carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide: An intermediate in the synthesis of this compound.

    3,4-Dichloro-1,2-thiazole-5-carboxylic acid: Formed by the hydrolysis of the nitrile group.

Scientific Research Applications

Isotianil has several scientific research applications:

Comparison with Similar Compounds

Isotianil is unique among plant activators due to its long-lasting effect and low dosage requirement. Similar compounds include:

  • Probenazole
  • Acibenzolar-S-methyl
  • Tiadinil

These compounds also induce systemic acquired resistance but may require higher dosages and have shorter-lasting effects compared to this compound .

Properties

IUPAC Name

3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2N3OS/c12-8-9(18-16-10(8)13)11(17)15-7-4-2-1-3-6(7)5-14/h1-4H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPCAERCXQSYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C(=NS2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058025
Record name Isotianil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224049-04-1
Record name Isotianil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224049-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isotianil [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224049041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isotianil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dichloro-N-(2-cyanophenyl)isothiazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISOTIANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/482Y0NQC01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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